1-(3-methoxyphenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methoxyphenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-methoxyphenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea typically involves a multi-step process:
-
Formation of the Thiazolopyrimidine Core:
- Starting with a suitable thiazole derivative, the core structure is synthesized through cyclization reactions involving appropriate reagents such as thiourea and α-haloketones.
- Reaction conditions often include refluxing in solvents like ethanol or acetonitrile.
-
Attachment of the Methoxyphenyl Group:
- The methoxyphenyl group is introduced via nucleophilic substitution reactions, where a methoxyphenyl halide reacts with the thiazolopyrimidine core.
- Catalysts such as palladium on carbon (Pd/C) may be used to facilitate this step.
-
Formation of the Urea Linkage:
- The final step involves the reaction of the intermediate compound with an isocyanate to form the urea linkage.
- This step is typically carried out under mild conditions, using solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methoxyphenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.
Reduction: The carbonyl group in the thiazolopyrimidine moiety can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed:
Oxidation: Formation of 1-(3-hydroxyphenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea.
Reduction: Formation of 1-(3-methoxyphenyl)-3-(7-methyl-5-hydroxy-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Methoxyphenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(3-methoxyphenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit a specific enzyme by binding to its active site, thereby blocking its activity and affecting the biochemical pathway it regulates.
Comparison with Similar Compounds
- 1-(3-Hydroxyphenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea
- 1-(3-Methoxyphenyl)-3-(5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea
- 1-(3-Methoxyphenyl)-3-(7-methyl-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea
Uniqueness: 1-(3-Methoxyphenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group and the thiazolopyrimidine core makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
1-(3-methoxyphenyl)-3-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S/c1-9-12(13(20)19-6-7-23-15(19)16-9)18-14(21)17-10-4-3-5-11(8-10)22-2/h3-8H,1-2H3,(H2,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGKKCLNUYJPESH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CSC2=N1)NC(=O)NC3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.